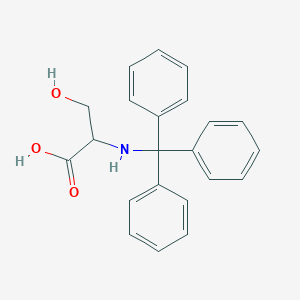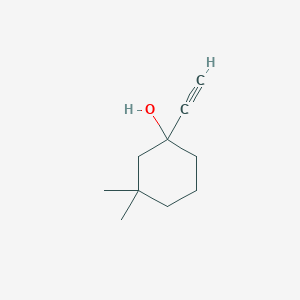
1-ethynyl-3,3-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethynyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring an ethynyl group and two methyl groups attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes alkylation to introduce the ethynyl group.
Reaction Conditions: The reaction is carried out under controlled conditions, often using a strong base such as sodium amide (NaNH2) to deprotonate the alkyne and facilitate the nucleophilic addition to the carbonyl group of cyclohexanone.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
1-ethynyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding alkane or alkene, often using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where the alkyne is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary based on the desired transformation, including temperature, solvent, and reaction time.
Scientific Research Applications
1-ethynyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including antitumor activity, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism by which 1-ethynyl-3,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic transformations and signal transduction processes.
Comparison with Similar Compounds
1-ethynyl-3,3-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the ethynyl and methyl groups, resulting in different chemical reactivity and physical properties.
1-Ethynylcyclohexanol: Similar structure but without the additional methyl groups, affecting its steric and electronic characteristics.
3,3-Dimethylcyclohexanol:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57559-98-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-ethynyl-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-10(11)7-5-6-9(2,3)8-10/h1,11H,5-8H2,2-3H3 |
InChI Key |
HIHHHOINJQWJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


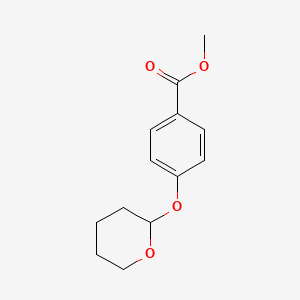
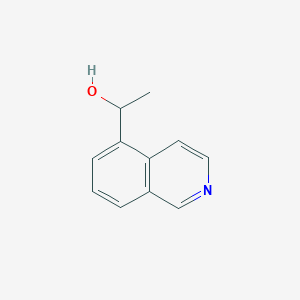
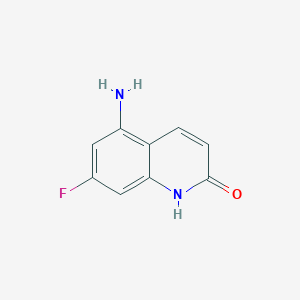

![Ethyl [3-(hydroxymethyl)phenoxy]acetate](/img/structure/B8760655.png)
![5-[[(6-chloro-3-pyridinyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B8760658.png)
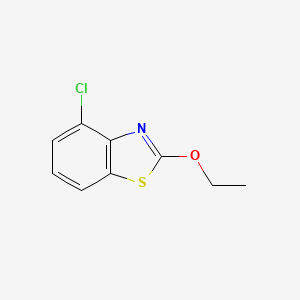
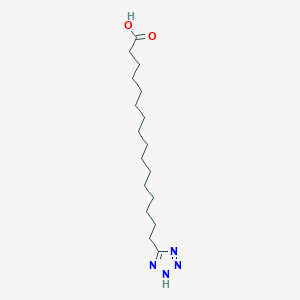
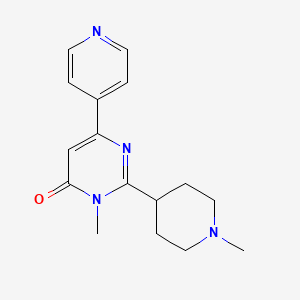
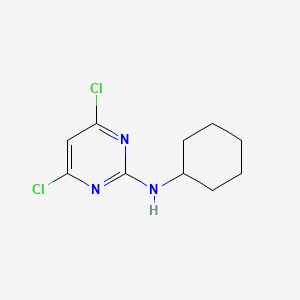

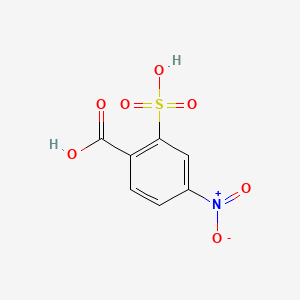
![3-Bromo-7-iodothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8760697.png)
